molecular formula C15H17N7O4S4 B601307 S-Methyl Cefmetazole CAS No. 68576-47-6

S-Methyl Cefmetazole

Cat. No.: B601307
CAS No.: 68576-47-6
M. Wt: 487.6
Attention: For research use only. Not for human or veterinary use.
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Description

S-Methyl Cefmetazole: is a cephamycin antibiotic, which is a subclass of cephalosporins. It is a semisynthetic compound with a broad spectrum of activity against both gram-positive and gram-negative microorganisms. This compound is particularly effective in treating bacterial infections and is known for its stability against beta-lactamase enzymes, which are produced by certain bacteria to resist antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl Cefmetazole involves several key steps:

    Silanization: The starting material, 7beta-dichloroacetamido-3-(1-methyl-1H-tetrazole-5-mercaptomethy)-3-cephem-4-carboxylic acid triethylamine salt, undergoes silanization.

    Halogenation: This is followed by halogenation to introduce the necessary halogen atoms.

    Methoxylation: The compound is then methoxylated to introduce methoxy groups.

    Secondary Silanization: A secondary silanization step is performed to further modify the compound.

    Chain Extension and Acid Formation: Finally, chain extension and acid formation steps are carried out to obtain the desired cefmetazole sodium.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in a series of batch reactions, with each step carefully monitored and optimized for efficiency .

Chemical Reactions Analysis

Types of Reactions: S-Methyl Cefmetazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

S-Methyl Cefmetazole has a wide range of scientific research applications:

Mechanism of Action

The bactericidal activity of S-Methyl Cefmetazole results from the inhibition of bacterial cell wall synthesis. This is achieved through its affinity for penicillin-binding proteins (PBPs), which are essential for the formation of the bacterial cell wall. By binding to these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacteria .

Comparison with Similar Compounds

    Cefoxitin: Another cephamycin antibiotic with similar activity but different pharmacokinetic properties.

    Cefotetan: A cephamycin with a broader spectrum of activity against anaerobic bacteria.

    Cefamandole: A second-generation cephalosporin with a different side chain structure.

Uniqueness of S-Methyl Cefmetazole: this compound is unique in its stability against beta-lactamase enzymes, making it particularly effective against beta-lactamase-producing bacteria. Its specific side chain structure also contributes to its unique pharmacokinetic properties, such as its distribution and elimination in the body .

Properties

IUPAC Name

(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methylsulfanyl-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O4S4/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKWCPOCBYWASE-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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